Ibuprofen Dimer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

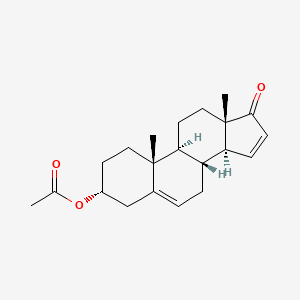

Ibuprofen is a well-known non-steroidal anti-inflammatory drug that is widely used for its analgesic and antipyretic properties. One of the key features of ibuprofen is its ability to form dimers through intermolecular hydrogen bonding. The ibuprofen dimer is characterized by the formation of cyclic dimers, where two ibuprofen molecules are held together by hydrogen bonds between their carboxyl groups .

作用机制

Target of Action

Ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), primarily targets the prostaglandin-endoperoxide synthase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins and thromboxanes via the arachidonic acid pathway . Prostaglandins act as mediators of pain and fever, while thromboxanes stimulate blood clotting . Ibuprofen also inhibits the NF-κB activation , which regulates gene transcription of proinflammatory mediators .

Mode of Action

Ibuprofen acts as a non-selective inhibitor of COX . It inhibits both COX-1 and COX-2 isoenzymes through metabolism by the peroxidase function of these isoenzymes . This inhibition prevents the formation of phenoxyl radicals from a critical tyrosine residue, which is essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway . By inhibiting COX, ibuprofen prevents the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition reduces the production of these mediators of pain, fever, and inflammation .

Pharmacokinetics

Ibuprofen exhibits a two-compartment open model pharmacokinetics . It is rapidly and completely absorbed when administered orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively to plasma albumin in a concentration-dependent manner . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation . By inhibiting the synthesis of prostaglandins and thromboxanes, ibuprofen reduces these symptoms associated with various conditions, including rheumatoid arthritis, osteoar

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation to yield ibuprofen. The formation of ibuprofen dimers can occur during the crystallization process, where hydrogen bonding between carboxyl groups leads to dimerization .

Industrial Production Methods: In industrial settings, ibuprofen is produced through a multi-step process that includes the following steps:

- Friedel-Crafts acylation of isobutylbenzene with acetic anhydride.

- Hydrolysis of the acylated product to form the corresponding carboxylic acid.

- Decarboxylation to yield ibuprofen.

- Crystallization, during which dimerization can occur due to hydrogen bonding .

化学反应分析

Types of Reactions: Ibuprofen dimers can undergo various chemical reactions, including:

Oxidation: Ibuprofen can be oxidized to form hydroxylated derivatives.

Reduction: Reduction of ibuprofen can lead to the formation of alcohol derivatives.

Substitution: Ibuprofen can undergo substitution reactions, such as esterification and amidation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alcohols and amines are used for esterification and amidation reactions.

Major Products:

Oxidation: Hydroxylated ibuprofen derivatives.

Reduction: Alcohol derivatives of ibuprofen.

Substitution: Ester and amide derivatives of ibuprofen.

科学研究应用

Ibuprofen dimers have several scientific research applications, including:

Chemistry: Studying the intermolecular interactions and hydrogen bonding in carboxylic acids.

Biology: Investigating the pharmacokinetics and pharmacodynamics of ibuprofen and its derivatives.

Medicine: Developing new formulations and delivery systems for ibuprofen to enhance its therapeutic efficacy.

Industry: Using ibuprofen dimers as indicators of stability in pharmaceutical formulations

相似化合物的比较

- Naproxen

- Ketoprofen

- Diclofenac

- Indomethacin

Ibuprofen dimers are unique in their ability to form stable cyclic dimers through hydrogen bonding, which can influence their physical properties and stability in pharmaceutical formulations.

属性

CAS 编号 |

1391054-15-1 |

|---|---|

分子式 |

C26H32O4 |

分子量 |

408.5 g/mol |

IUPAC 名称 |

(1R,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |

InChI |

InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26-/m1/s1 |

InChI 键 |

GXFQAIUKHDCTMF-ATIYNZHBSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |

手性 SMILES |

CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |

规范 SMILES |

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |

同义词 |

(1RS,4RS)-7-(2-Methylrpopyl)1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic Acid; Ibuprofen Impurity G; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586575.png)